molecular formula C15H14N2O2 B3000357 (E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate CAS No. 1164490-48-5

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate

Cat. No.: B3000357
CAS No.: 1164490-48-5
M. Wt: 254.289
InChI Key: DICMEXPCBQXUHL-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is a cross aldol condensation between a carbonyl compound and an acidic methylene group-containing substrate. For this compound, the reaction involves the condensation of isopropyl cyanoacetate with 1H-indole-3-carbaldehyde in the presence of a base such as sodium ethoxide .

Industrial Production Methods

Industrial production methods for indole derivatives, including this compound, often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and greener solvents to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with various molecular targets. The indole ring system allows the compound to bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate
  • Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate
  • Propyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate

Uniqueness

(E)-isopropyl 2-cyano-3-(1H-indol-3-yl)acrylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10(2)19-15(18)11(8-16)7-12-9-17-14-6-4-3-5-13(12)14/h3-7,9-10,17H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICMEXPCBQXUHL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CNC2=CC=CC=C21)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CNC2=CC=CC=C21)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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